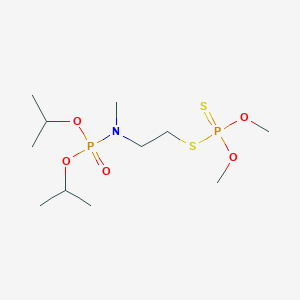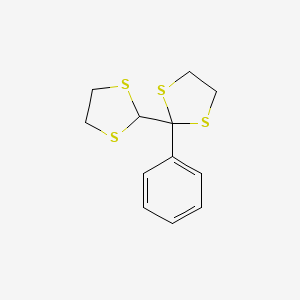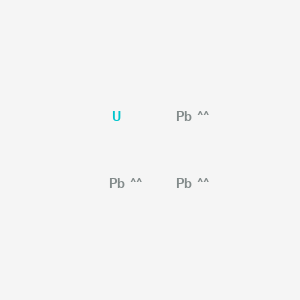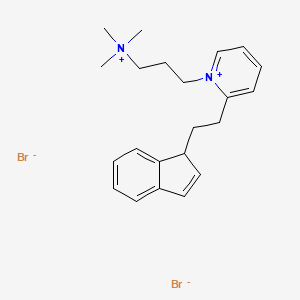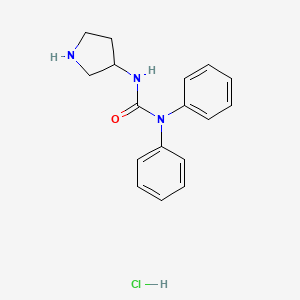
Palladium--uranium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–uranium (3/1) is a compound consisting of three parts palladium and one part uranium. This compound is of significant interest due to its unique properties and potential applications in various fields, including nuclear technology and catalysis. Palladium is a noble metal known for its catalytic properties, while uranium is a heavy metal with notable nuclear properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Palladium–uranium (3/1) can be prepared by direct melting of metallic uranium and palladium powder in a high-purity argon medium. The process involves heating the metals to a high temperature until they form a homogeneous alloy .
Industrial Production Methods: Industrial production of palladium–uranium (3/1) typically involves electrorefining processes. The alloy is prepared by melting the metals together and then refining the product through electrochemical methods to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Palladium–uranium (3/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of palladium, which acts as a catalyst in many cases.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions often involve the replacement of one element in the compound with another, facilitated by palladium’s catalytic properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of uranium and palladium, while reduction may yield pure metals or other reduced forms of the compound.
Applications De Recherche Scientifique
Palladium–uranium (3/1) has several scientific research applications:
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for medical applications.
Medicine: The compound’s unique properties are being explored for use in medical imaging and cancer treatment.
Industry: In the industrial sector, palladium–uranium (3/1) is used in the production of high-performance materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism by which palladium–uranium (3/1) exerts its effects is primarily through its catalytic properties. Palladium facilitates various chemical reactions by lowering the activation energy required for the reactions to occur. This catalytic action involves the formation of intermediate complexes that enhance the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Uranium–plutonium alloys: These alloys are used in nuclear reactors and have similar nuclear properties but differ in their catalytic behavior.
Palladium–neodymium alloys: These alloys are used in various industrial applications and have different electrochemical properties compared to palladium–uranium (3/1).
Uniqueness: Palladium–uranium (3/1) is unique due to its combination of catalytic and nuclear properties. The presence of palladium enhances its catalytic activity, while uranium contributes to its nuclear characteristics, making it suitable for specialized applications in both fields .
Propriétés
Numéro CAS |
12038-03-8 |
|---|---|
Formule moléculaire |
Pd3U |
Poids moléculaire |
557.3 g/mol |
Nom IUPAC |
palladium;uranium |
InChI |
InChI=1S/3Pd.U |
Clé InChI |
OWZSTGCWTCBEOO-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


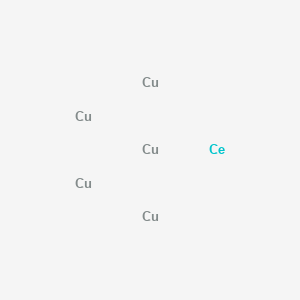
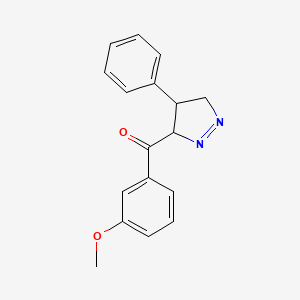
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
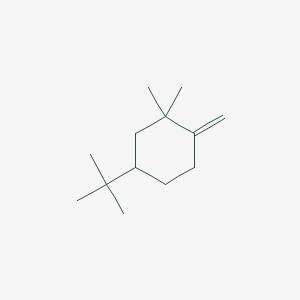

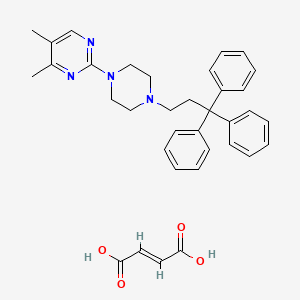
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

